

# An In-depth Technical Guide to (Z)-3-Methyl-2-hexene

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## Compound of Interest

Compound Name: (Z)-3-Methyl-2-hexene

Cat. No.: B086107

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CAS Number: 10574-36-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(Z)-3-Methyl-2-hexene**. It also details relevant experimental protocols for its synthesis and analysis and explores its potential relevance in the context of volatile organic compounds (VOCs) as biomarkers in diagnostics and drug development.

## Chemical and Physical Properties

**(Z)-3-Methyl-2-hexene** is a volatile organic compound with the molecular formula C<sub>7</sub>H<sub>14</sub>.<sup>[1][2]</sup> <sup>[3]</sup> It is also known by its synonyms, including cis-3-Methyl-2-hexene and (2Z)-3-Methyl-2-hexene.<sup>[1][2][3]</sup> The following tables summarize its key physical and chemical properties.

Identifier	Value	Reference
IUPAC Name	(Z)-3-methylhex-2-ene	<a href="#">[2]</a>
CAS Number	10574-36-4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	98.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5-	<a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	JZMUUSXQSKCZNO-ALCCZGGFSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	CCC/C(=C\ C)/C	<a href="#">[2]</a>
Physical Property	Value	Reference
Melting Point	-119 °C	<a href="#">[1]</a>
Boiling Point	94 °C	<a href="#">[1]</a>
Critical Temperature	266 °C	<a href="#">[1]</a>
Water Solubility	27.83 mg/L @ 25 °C (estimated)	<a href="#">[4]</a>
XlogP3-AA	3.30 (estimated)	<a href="#">[5]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(Z)-3-Methyl-2-hexene**.

Spectroscopic Data Type	Key Features
<sup>1</sup> H NMR	Alkenyl protons are deshielded and appear at a lower field. The coupling constants between vicinal alkene protons can help confirm the (Z)-stereochemistry. The spectrum will also show signals for the methyl and ethyl groups.
<sup>13</sup> C NMR	The sp <sup>2</sup> hybridized carbons of the double bond will appear in the downfield region of the spectrum (typically 100-150 ppm).
Infrared (IR) Spectroscopy	Characteristic peaks include C-H stretching of the alkene at ~3000-3100 cm <sup>-1</sup> , C=C stretching at ~1650 cm <sup>-1</sup> , and C-H bending (out-of-plane) which can also be indicative of the substitution pattern of the alkene. <a href="#">[6]</a> <a href="#">[7]</a>
Mass Spectrometry	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkene of this structure.

## Experimental Protocols

While a specific, detailed synthesis protocol for **(Z)-3-Methyl-2-hexene** is not readily available in the searched literature, a common and effective method for the synthesis of alkenes is the Wittig reaction.[\[8\]](#)[\[9\]](#)[\[10\]](#) Below is a generalized protocol for the synthesis of a similar alkene, which can be adapted for the synthesis of **(Z)-3-Methyl-2-hexene**. Additionally, protocols for common analytical techniques are provided.

## Synthesis of an Alkene via the Wittig Reaction (General Protocol)

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene.[\[8\]](#)[\[9\]](#)[\[10\]](#) For the synthesis of **(Z)-3-Methyl-2-hexene**, 2-pentanone would be the starting ketone.

Materials:

- Triphenylphosphine
- An appropriate alkyl halide (e.g., 1-bromopropane)
- A strong base (e.g., n-butyllithium)
- 2-Pentanone
- Anhydrous diethyl ether or THF
- Sodium hydroxide solution
- Dichloromethane
- Separatory funnel
- Round bottom flask
- Stirring apparatus

**Procedure:**

- Preparation of the Phosphonium Salt: In a round bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, which will likely lead to the precipitation of the phosphonium salt. Isolate the salt by filtration.
- Formation of the Ylide: Suspend the phosphonium salt in anhydrous ether or THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change.
- Wittig Reaction: To the ylide solution, add the 2-pentanone dropwise while maintaining the cool temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.<sup>[8]</sup> Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the alkene.

## Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
- Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure and stereochemistry of **(Z)-3-Methyl-2-hexene**.[\[11\]](#)[\[12\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain a background spectrum of the empty sample holder (e.g., ATR crystal).
- Place a small drop of the liquid sample onto the crystal.
- Acquire the IR spectrum.
- Identify the characteristic absorption bands for alkenes to confirm the presence of the C=C double bond and associated C-H bonds.[\[13\]](#)[\[14\]](#)

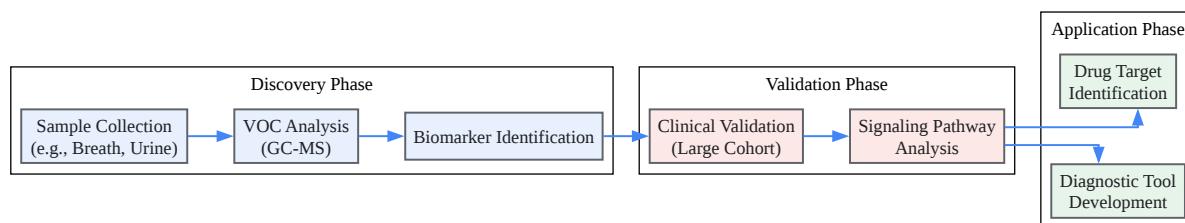
Gas Chromatography-Mass Spectrometry (GC-MS):

- Inject a small volume of a dilute solution of the sample in a volatile solvent into the GC-MS instrument.
- The sample is vaporized and separated on a capillary column.
- The separated components are then introduced into the mass spectrometer for detection and identification.
- Compare the resulting mass spectrum with a library of known spectra to confirm the identity of the compound.[\[15\]](#)[\[16\]](#)

## Relevance in Diagnostics and Drug Development

While there is no specific information linking **(Z)-3-Methyl-2-hexene** to biological activity or drug development, its nature as a volatile organic compound (VOC) places it in a class of molecules with increasing importance in medical diagnostics.[1][3][17] VOCs are produced by various metabolic processes in the body and can be detected in exhaled breath, urine, and other bodily fluids.[3][18] Changes in the profile of VOCs can be indicative of disease states, making them promising non-invasive biomarkers.[1][17]

The potential workflow for investigating a VOC like **(Z)-3-Methyl-2-hexene** as a biomarker is illustrated below.



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